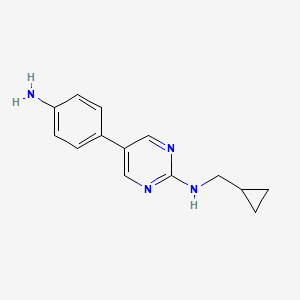

![molecular formula C15H16N6O2 B6443774 8-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2549025-84-3](/img/structure/B6443774.png)

8-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “8-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a derivative of pyridopyrimidine . Pyridopyrimidines are of great interest due to their biological potential . They have shown a therapeutic interest and have been studied in the development of new therapies .

Synthesis Analysis

The synthesis of pyridopyrimidine derivatives involves various steps . For instance, one of the reactions involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

The molecular structure of “8-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione” can be analyzed using various spectroscopic techniques. For instance, IR spectra can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving “8-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione” can be complex and involve multiple steps . The reactions can involve condensation, cyclization, elimination, methylation, and other processes .Physical And Chemical Properties Analysis

The physical and chemical properties of “8-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione” can be determined using various techniques . For instance, the melting point can be determined using a melting point apparatus . The IR spectra can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule .Applications De Recherche Scientifique

Anticancer Agents

The pyridopyrimidine scaffold has garnered attention in cancer research. Researchers have investigated derivatives of this compound for their antitumor properties. Notably, palbociclib , developed by Pfizer, is an FDA-approved breast cancer drug that contains a pyridopyrimidine core . Investigating similar derivatives could lead to novel anticancer agents.

Epigenetic Modulators

Substitution at the C4 position of the pyridopyrimidine moiety allows access to the histone peptide substrate binding site. Some derivatives, such as 54j and 54k , exhibit potent activity against KDM4 (JMJD2) and KDM5 (JARID1) subfamily demethylases. These compounds also demonstrate selectivity over other demethylase subfamilies and cellular permeability .

Anti-inflammatory Compounds

The pyridopyrimidine moiety has been studied for its potential anti-inflammatory effects. For instance, dilmapimod , a derivative, shows activity against rheumatoid arthritis . Researchers continue to explore similar compounds for their anti-inflammatory properties.

Antipyretic Agents

The pyridopyrimidine scaffold has been investigated for its antipyretic activity. By modifying the structure, researchers aim to develop compounds that can effectively reduce fever.

Mécanisme D'action

Target of Action

The primary targets of this compound are likely to be tyrosine kinases , including extracellular regulated protein kinases (ERKs) , ABL kinase , phosphatidylinositol-3 kinase (PI3K) , mammalian target of rapamycin (mTOR) , p38 mitogen-activated protein kinases (MAPKs) , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors (FGFRs) . These targets play crucial roles in various cellular processes, including cell growth, differentiation, and survival .

Mode of Action

The compound interacts with its targets through ligand-induced dimerization or oligomerization . The ligand attached to the extracellular domain stabilizes the generation of active dimers, which activates protein tyrosine kinases . This activation leads to a series of intracellular events that result in changes in cellular function .

Biochemical Pathways

The compound affects multiple biochemical pathways due to its interaction with various targets. For instance, it can inhibit the PI3K/AKT/mTOR pathway , which is involved in cell survival and proliferation . It can also affect the MAPK/ERK pathway , which regulates cell growth and differentiation .

Pharmacokinetics

The compound’s ADME Its degree oflipophilicity suggests that it can diffuse easily into cells , which could impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the pathways it affects. Given its potential targets, it could have effects such as inhibiting cell proliferation, inducing cell differentiation, or promoting cell death .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s lipophilicity could be affected by the lipid composition of the cellular environment . Additionally, factors such as pH and temperature could influence the compound’s stability and its interactions with its targets.

Safety and Hazards

The safety and hazards associated with “8-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione” would depend on various factors, including its physical and chemical properties, how it is used, and the extent of exposure. It’s important to note that one advantage of this compound compared to some analogues is that it does not have effects as an inhibitor of histamine metabolism, reducing the potential risk of side reactions on metabolism .

Orientations Futures

The future directions for research on “8-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione” could include further studies on its synthesis, mechanism of action, and potential therapeutic applications . This could help scientists design new selective, effective, and safe therapeutic agents .

Propriétés

IUPAC Name |

8-(2-methylpyrido[3,4-d]pyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2/c1-9-17-11-8-16-5-2-10(11)12(18-9)21-6-3-15(4-7-21)13(22)19-14(23)20-15/h2,5,8H,3-4,6-7H2,1H3,(H2,19,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTQIHQOSJWEPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CN=C2)C(=N1)N3CCC4(CC3)C(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[methyl(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443698.png)

![8-(5-methoxy-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443705.png)

![8-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443711.png)

![8-(1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443720.png)

![8-(6-fluoro-1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443727.png)

![8-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443735.png)

![8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443742.png)

![8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443745.png)

![2-(2,4-dimethyl-1,3-thiazol-5-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6443753.png)

![8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443761.png)

![4-({3-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]pyrrolidin-1-yl}methyl)benzonitrile](/img/structure/B6443795.png)

![3-[methyl({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443806.png)

![2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline](/img/structure/B6443812.png)